molecular formula C22H29N5O2 B4483212 4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B4483212
M. Wt: 395.5 g/mol
InChI Key: AXSQELPKLJDTOI-UHFFFAOYSA-N
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Description

4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

The synthesis of 4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,5-dimethylbenzoyl chloride with piperazine to form the 2,5-dimethylbenzoyl piperazine intermediate.

    Synthesis of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring by reacting the piperazine intermediate with appropriate reagents to introduce the 6-methylpyrimidine moiety.

    Coupling with Morpholine: Finally, the morpholine ring is introduced through a coupling reaction with the pyrimidine intermediate to yield the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and specificity are conducted to understand its effects at the molecular level.

Comparison with Similar Compounds

4-{4-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and potential therapeutic applications, which may offer advantages over similar compounds in terms of efficacy and safety.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-4-5-17(2)19(14-16)21(28)26-8-6-25(7-9-26)20-15-18(3)23-22(24-20)27-10-12-29-13-11-27/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSQELPKLJDTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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